N,N'-Hexane-1,6-diylbis-D-gluconamide N,N'-Hexane-1,6-diylbis-D-gluconamide
Brand Name: Vulcanchem
CAS No.: 78841-03-9
VCID: VC16975964
InChI: InChI=1S/C18H36N2O12/c21-7-9(23)11(25)13(27)15(29)17(31)19-5-3-1-2-4-6-20-18(32)16(30)14(28)12(26)10(24)8-22/h9-16,21-30H,1-8H2,(H,19,31)(H,20,32)/t9-,10-,11-,12-,13+,14+,15-,16-/m1/s1
SMILES:
Molecular Formula: C18H36N2O12
Molecular Weight: 472.5 g/mol

N,N'-Hexane-1,6-diylbis-D-gluconamide

CAS No.: 78841-03-9

Cat. No.: VC16975964

Molecular Formula: C18H36N2O12

Molecular Weight: 472.5 g/mol

* For research use only. Not for human or veterinary use.

N,N'-Hexane-1,6-diylbis-D-gluconamide - 78841-03-9

Specification

CAS No. 78841-03-9
Molecular Formula C18H36N2O12
Molecular Weight 472.5 g/mol
IUPAC Name (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[6-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]hexyl]hexanamide
Standard InChI InChI=1S/C18H36N2O12/c21-7-9(23)11(25)13(27)15(29)17(31)19-5-3-1-2-4-6-20-18(32)16(30)14(28)12(26)10(24)8-22/h9-16,21-30H,1-8H2,(H,19,31)(H,20,32)/t9-,10-,11-,12-,13+,14+,15-,16-/m1/s1
Standard InChI Key LSKTUJWYWKWXJP-KJCFRMDSSA-N
Isomeric SMILES C(CCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Canonical SMILES C(CCCNC(=O)C(C(C(C(CO)O)O)O)O)CCNC(=O)C(C(C(C(CO)O)O)O)O

Introduction

Chemical Structure and Physicochemical Properties

N,N'-Hexane-1,6-diylbis-D-gluconamide (molecular formula: C₁₈H₃₆N₂O₁₂) features a central hexane chain flanked by two D-gluconamide groups. The gluconamide units derive from D-gluconic acid, a sugar acid with hydroxyl and amide functionalities, which confer hydrophilicity and hydrogen-bonding capacity. The hexane spacer introduces hydrophobic character, creating an amphiphilic structure.

Key Structural Attributes:

  • Molecular Weight: Calculated as 472.49 g/mol.

  • Functional Groups: Hydroxyl (-OH), amide (-CONH₂), and methylene (-CH₂-) groups.

  • Amphiphilicity: Balanced hydrophilic (gluconamide) and hydrophobic (hexane) regions enable micelle formation or interaction with lipid bilayers .

A comparison with structurally related compounds highlights distinct features:

Compound NameMolecular FormulaKey Differences
N,N'-Hexane-1,6-diyldistearamideC₄₂H₈₄N₂O₂Stearamide groups (C₁₈ chains) instead of gluconamide; highly hydrophobic .
N,N'-Hexane-1,6-diylbis(6-hydroxyhexanamide)C₁₈H₃₆N₂O₄Shorter hydroxyhexanamide chains; reduced hydroxyl density .

Synthetic Pathways and Reaction Mechanisms

While no explicit synthesis protocol for N,N'-Hexane-1,6-diylbis-D-gluconamide is documented in the reviewed sources, analogous methods for hexane-linked bisamides suggest plausible routes. For example, the synthesis of 1,6-di(N³-cyano-N¹-guanidino)hexane involves reacting alkali dicyanamide with hexamethylene diammonium salts in alcoholic solutions under controlled pH and temperature . Adapting this approach:

Hypothetical Synthesis Steps:

  • Precursor Activation: D-gluconolactone is reacted with hexamethylenediamine to form gluconamide linkages.

  • Coupling Reaction: A condensation agent (e.g., carbodiimide) facilitates amide bond formation between gluconic acid derivatives and the diamine spacer.

  • Purification: Crystallization from aqueous-alcoholic mixtures removes unreacted starting materials .

Critical parameters include:

  • Temperature: Reactions typically proceed at 80–120°C to ensure complete amidation .

  • Solvent System: Alcoholic solvents (e.g., n-butanol) with <20% water to balance reactivity and hydrolysis prevention .

  • Catalysis: Tertiary amines (e.g., triethylamine) may enhance reaction rates by absorbing acidic byproducts .

Physicochemical and Biochemical Properties

Solubility and Stability:

  • Hydrophilicity: The hydroxyl-rich gluconamide groups confer water solubility, while the hexane spacer limits aggregation.

  • pH Sensitivity: Under acidic or basic conditions, hydrolysis of amide bonds may occur, yielding D-gluconic acid and hexanediamine .

Biological Activity:

Though direct evidence is lacking, structural parallels to antimicrobial biguanides (e.g., chlorhexidine) suggest potential biocidal applications . The compound’s sugar-like structure may also facilitate interactions with carbohydrate-binding proteins or enzymes, implicating roles in metabolic studies or drug delivery .

Challenges and Future Directions

Synthesis Optimization:

  • Yield Improvement: Current methods for similar compounds achieve ~80% yields; optimizing stoichiometry and catalysis could enhance efficiency .

  • Purity Control: HPLC analysis (as in ) ensures >90% purity, critical for pharmacological applications.

Functional Studies:

  • Toxicity Profiling: In vitro assays are needed to evaluate cytotoxicity and environmental impact.

  • Structure-Activity Relationships: Modifying the spacer length or gluconamide substituents could tune bioactivity .

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